REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][C:4](=O)[C:3]=1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.P(Cl)(Cl)([Cl:21])=O>>[Cl:21][C:4]1[C:3]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:2]([CH3:1])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1
|
Name
|
|
Quantity
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1.18 g
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Type
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reactant
|
Smiles
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CC1=C(C(NC2=CC=CC=C12)=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
|
Name
|
ice water
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 2 hr
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Duration
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2 h
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Type
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TEMPERATURE
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Details
|
The mixture was cooled
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Type
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EXTRACTION
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Details
|
the resulting mixture was extracted with ethyl acetate (3×50 ml.)
|
Type
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EXTRACTION
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Details
|
The ethyl acetate extract
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Type
|
WASH
|
Details
|
was washed successively with saturated sodium carbonate solution (3×50 ml.) and water (50 ml.)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
CUSTOM
|
Details
|
evaporated in vacuo to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was crystallised from cyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=CC=CC=C2C(=C1C1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |